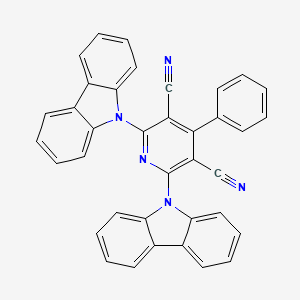
2,6-Di-9H-carbazol-9-yl-4-phenyl-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that features a unique structure combining carbazole and pyridine units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile typically involves the coupling of fluoro-substituted pyridines with carbazole derivatives. A catalyst-free C-N coupling reaction is often employed, which results in high yields of 85-95%. The reaction conditions usually involve the use of solvents such as dichloromethane and tetrahydrofuran, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the carbazole units, can lead to the formation of various derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various carbazole-pyridine hybrid compounds, which have applications in OLEDs and other electronic devices .
Applications De Recherche Scientifique
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in bioelectronic devices.
Industry: It is used in the production of OLEDs, electrochromic devices, and other electronic components.
Mécanisme D'action
The mechanism by which 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound acts as a bipolar host material with high triplet energy and carrier mobilities, making it suitable for use in OLEDs. The molecular targets include the electronic states of the carbazole and pyridine units, which interact to produce the desired electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di(9H-carbazol-9-yl)pyridine: This compound is similar in structure but lacks the phenyl and dicarbonitrile groups, which can affect its electronic properties.
3,6-di(2-thienyl)carbazole: Another similar compound that features thiophene units instead of pyridine, leading to different electronic characteristics.
Uniqueness
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is unique due to its combination of carbazole and pyridine units with phenyl and dicarbonitrile groups. This unique structure provides it with distinct electronic properties that are advantageous for use in advanced electronic devices .
Propriétés
Formule moléculaire |
C37H21N5 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
2,6-di(carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C37H21N5/c38-22-29-35(24-12-2-1-3-13-24)30(23-39)37(42-33-20-10-6-16-27(33)28-17-7-11-21-34(28)42)40-36(29)41-31-18-8-4-14-25(31)26-15-5-9-19-32(26)41/h1-21H |
Clé InChI |
GPDAJUNZBOTVQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



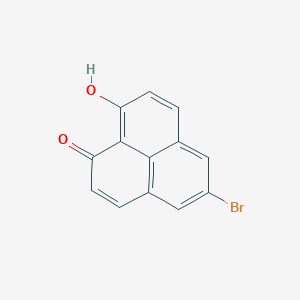
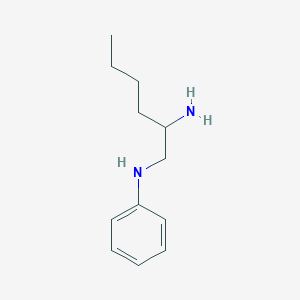
![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)

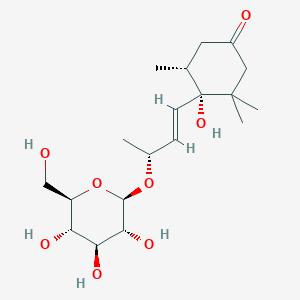
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)
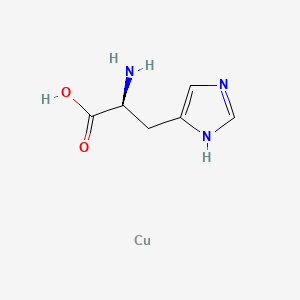
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
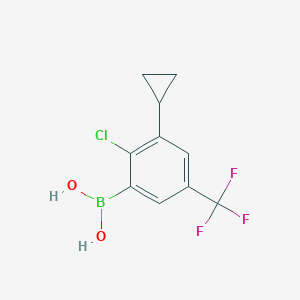
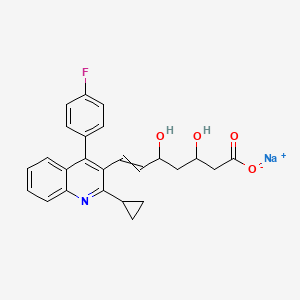
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
